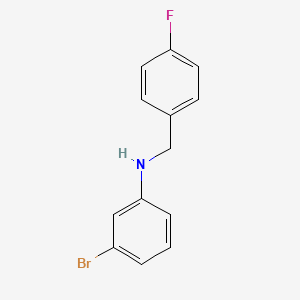

3-bromo-N-(4-fluorobenzyl)aniline

Description

3-Bromo-N-(4-fluorobenzyl)aniline (CAS: 868595-97-5) is a substituted aniline derivative featuring a bromine atom at the meta position of the aniline ring and a 4-fluorobenzyl group attached to the nitrogen atom. The molecular structure combines electron-withdrawing (bromo, fluoro) substituents, influencing its electronic and steric properties. This compound is synthesized via reductive amination of 3-bromoaniline with 4-fluorobenzaldehyde under catalytic conditions . Its applications span pharmaceuticals, agrochemicals, and materials science, where its halogenated aromatic structure enables diverse reactivity.

Properties

Molecular Formula |

C13H11BrFN |

|---|---|

Molecular Weight |

280.13 g/mol |

IUPAC Name |

3-bromo-N-[(4-fluorophenyl)methyl]aniline |

InChI |

InChI=1S/C13H11BrFN/c14-11-2-1-3-13(8-11)16-9-10-4-6-12(15)7-5-10/h1-8,16H,9H2 |

InChI Key |

UCOQUOJWBDNNCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

3-Bromo-N-(3-fluorobenzyl)aniline (CAS: 1021101-38-1)

2-Bromo-N-(4-fluorobenzyl)aniline (CAS: 1019577-62-8)

Substituent Variations

3-Chloro-N-(4-fluorobenzyl)aniline

- Structural Differences : Chlorine replaces bromine at the meta position.

- Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce steric bulk and polarizability. This may enhance solubility in polar solvents but decrease stability in radical-mediated reactions .

3-Bromo-N-(4-nitrophenyl)aniline

- Structural Differences : The 4-nitrophenyl group replaces the 4-fluorobenzyl group.

- Impact : The nitro group’s strong electron-withdrawing nature increases acidity of the aniline NH (pKa ~1–2 vs. ~4–5 for fluorobenzyl analogs), altering reactivity in coupling reactions. Yields in Suzuki-Miyaura couplings are typically higher for nitro-substituted derivatives .

Functional Group Modifications

N-(4-Fluorobenzyl)-3-methoxyaniline

4-Bromo-N-(4-nitrobenzylidene)aniline

- Structural Differences : Imine (HC=N) replaces the amine linkage.

- Impact: The imine group introduces planarity and conjugation, reducing solubility in nonpolar solvents. Crystallographic studies show a 50.52° dihedral angle between aromatic rings, compared to ~30° in non-imine analogs .

Table 1: Key Property Comparison

*Experimental data from supplier specifications .

Key Research Findings

- Electronic Effects : The para-fluorobenzyl group in 3-bromo-N-(4-fluorobenzyl)aniline enhances lipophilicity (LogP ~3.5), making it more membrane-permeable than nitro-substituted analogs .

- Crystallography: X-ray studies of analogs like 4-bromo-N-(3,4,5-trimethoxybenzylidene)aniline reveal non-planar conformations (dihedral angles >50°), suggesting steric clashes between bromo and substituents .

- Biological Relevance : Fluorobenzyl moieties in HIV integrase inhibitors (e.g., raltegravir) align with hydrophobic pockets, but meta-bromo substitution may reduce binding compared to smaller groups like methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.